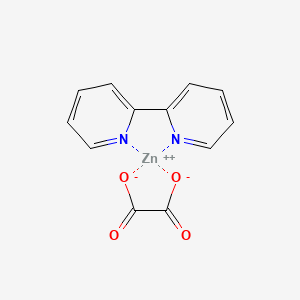
zinc;oxalate;2-pyridin-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc; oxalate; 2-pyridin-2-ylpyridine: is a complex compound that involves zinc ions coordinated with oxalate and 2-pyridin-2-ylpyridine ligands
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Zinc(II) complexes with 2,2'-bipyridine can be synthesized directly from multicomponent mixtures. The reaction typically involves mixing zinc salts with 2-pyridin-2-ylpyridine and oxalate under controlled conditions.
Industrial Production Methods: The industrial production of this compound involves scaling up the direct synthesis method, ensuring precise control over reaction conditions to achieve high purity and yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to alter the oxidation state of zinc within the complex.
Substitution: Substitution reactions may involve the replacement of ligands within the complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized zinc complexes with altered ligand environments.
Reduction: Reduced zinc complexes with different oxidation states.
Substitution: Substituted zinc complexes with new ligands.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a catalyst in organic synthesis, particularly in aldol reactions. Biology: Medicine: The compound is being explored for its medicinal properties, including anti-fibrosis activity. Industry: It is used in material science for the development of new materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through coordination to zinc ions, which can interact with various biological targets. The molecular pathways involved include binding to enzymes and receptors, leading to modulation of biological processes.
Comparación Con Compuestos Similares
Zinc(II) complexes with 2,2'-bipyridine: These complexes are similar in structure but differ in ligand environment and coordination geometry.
Zinc(II) complexes with 1,10-phenanthroline: These complexes have different ligands but share similar coordination chemistry.
Uniqueness: Zinc; oxalate; 2-pyridin-2-ylpyridine is unique due to its specific combination of ligands, which imparts distinct chemical and biological properties compared to other zinc complexes.
Propiedades
Fórmula molecular |
C12H8N2O4Zn |
|---|---|
Peso molecular |
309.6 g/mol |
Nombre IUPAC |
zinc;oxalate;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C2H2O4.Zn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3-1(4)2(5)6;/h1-8H;(H,3,4)(H,5,6);/q;;+2/p-2 |
Clave InChI |
HZDXKTHDONIFNS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C(=O)(C(=O)[O-])[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



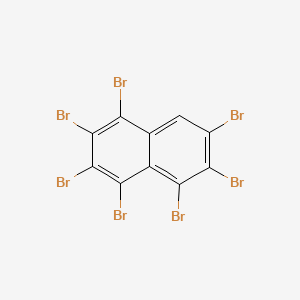
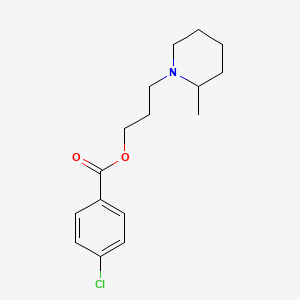
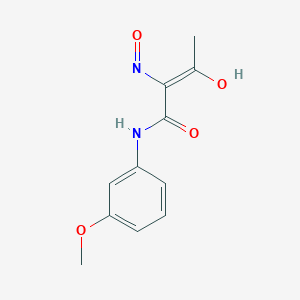
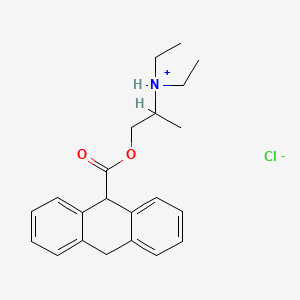
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
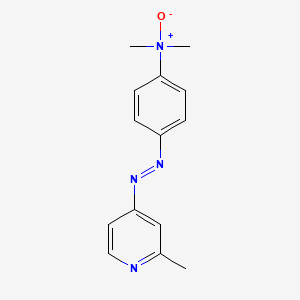
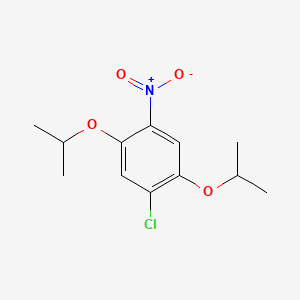

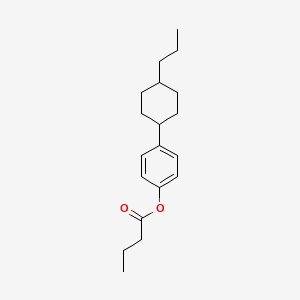
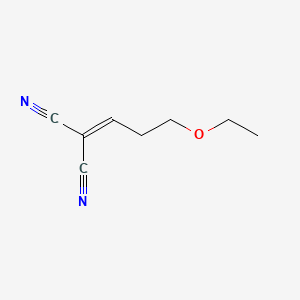

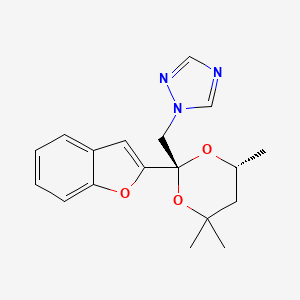
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
